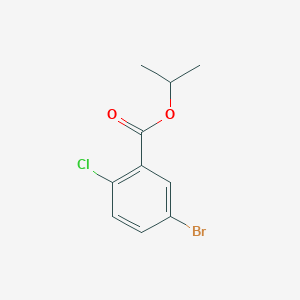

Propan-2-yl 5-bromo-2-chlorobenzoate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

propan-2-yl 5-bromo-2-chlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClO2/c1-6(2)14-10(13)8-5-7(11)3-4-9(8)12/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXZSNWNGQKNMPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=C(C=CC(=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1456925-74-8 | |

| Record name | propan-2-yl 5-bromo-2-chlorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for Propan 2 Yl 5 Bromo 2 Chlorobenzoate

Synthesis of the 5-Bromo-2-chlorobenzoate Moiety (Acid Precursor)

The creation of the 5-bromo-2-chlorobenzoate core is a critical step, with methodologies primarily revolving around the selective bromination of a substituted benzene (B151609) ring. Two principal pathways have been established: the direct bromination of 2-chlorobenzoic acid and a two-step process involving the bromination of 2-chlorobenzonitrile (B47944) followed by hydrolysis.

Bromination Routes to 5-Bromo-2-chlorobenzoic Acid

The direct attachment of a bromine atom to the 2-chlorobenzoic acid backbone at the desired position is a key challenge due to the directing effects of the existing chloro and carboxylic acid groups, which can lead to a mixture of isomers.

A prevalent method for the synthesis of 5-bromo-2-chlorobenzoic acid involves the electrophilic aromatic substitution of 2-chlorobenzoic acid using N-Bromosuccinimide (NBS) as the brominating agent, typically in a strong acid medium like sulfuric acid. google.com This approach is favored for its operational simplicity and the use of a solid, manageable bromine source. missouri.edu

The efficiency and selectivity of the bromination of 2-chlorobenzoic acid are highly dependent on the reaction conditions. The use of an NBS/sulfuric acid system is a common starting point. google.com Research has shown that temperature plays a crucial role; for instance, conducting the reaction at temperatures between 10°C and 50°C is often optimal. google.com One documented procedure involves adding 2-chlorobenzoic acid to concentrated sulfuric acid, followed by the portion-wise addition of NBS at a controlled temperature. After the reaction is complete, the mixture is poured into an ice-water bath to precipitate the crude product. chemicalbook.com The yield of these reactions can be substantial, with some optimized processes reporting yields of up to 85%. chemicalbook.com

Table 1: Optimization of Bromination of 2-Chlorobenzoic Acid with NBS

| Entry | Molar Ratio (2-chlorobenzoic acid:NBS) | Temperature (°C) | Reaction Time (min) | Reported Yield (%) | Reference |

| 1 | 1:1 | 30 | 10 | 85.0 | chemicalbook.com |

| 2 | 1:0.8 | 40 | 60 | Not specified | google.com |

| 3 | 1:0.6 | 10 | 120 | Not specified | patsnap.com |

A significant challenge in the bromination of 2-chlorobenzoic acid is the formation of isomeric impurities, particularly 4-bromo-2-chlorobenzoic acid. google.com The electronic properties of the chloro and carboxyl substituents on the benzene ring can direct bromination to multiple positions, leading to purification difficulties. Standard bromination in an NBS/sulfuric acid system can result in selectivity for the desired 5-bromo isomer of only 60-70%, with approximately 10% of the 4-bromo isomer being formed. patsnap.com Due to the similar polarities of these isomers, separation by conventional methods like recrystallization is often inefficient and can lead to significant product loss. patsnap.com

To address the issue of isomeric impurities, catalyst systems have been developed to enhance the regioselectivity of the bromination reaction. A notable advancement is the addition of sulfur-containing salts with reducing properties, such as sodium sulfide (B99878), sodium sulfite, or potassium sulfide, to the NBS/sulfuric acid system. google.com These catalysts have been shown to effectively inhibit the formation of 4-bromo-2-chlorobenzoic acid, leading to a product with higher purity that can be refined with a single recrystallization. google.com The use of these catalysts can lead to purities exceeding 99.5%. google.com The proposed mechanism involves the catalyst influencing the position of the sulfo group's entry into the aromatic ring in the sulfuric acid medium, which in turn directs the regioselectivity of the subsequent bromination. google.com

Table 2: Effect of Sulfur-Containing Catalysts on Bromination Selectivity

| Entry | Catalyst | Molar Ratio (Acid:NBS:Catalyst) | Temperature (°C) | Purity of 5-bromo isomer | Reference |

| 1 | Sodium Sulfide | 1:1:0.4 | 30 | >99.5% | google.comchemicalbook.com |

| 2 | Potassium Sulfide | 1:0.8:0.2 | 40 | >99.5% | google.com |

| 3 | Sodium Sulfite | 1:0.6:0.6 | 10 | >99.5% | patsnap.com |

An alternative synthetic route to 5-bromo-2-chlorobenzoic acid begins with 2-chlorobenzonitrile. wipo.int This method involves a two-step process: the bromination of 2-chlorobenzonitrile to form 5-bromo-2-chlorobenzonitrile, followed by the hydrolysis of the nitrile group to a carboxylic acid. wipo.intgoogle.com This pathway offers an alternative approach that can also produce the desired acid in high yield and purity. wipo.int The hydrolysis is typically carried out under basic conditions, for example, by heating with sodium hydroxide (B78521) in water, followed by acidification with a strong acid like hydrochloric acid to precipitate the final product. chemicalbook.comgoogle.com This route has been reported to achieve yields of over 87% with a purity of over 99%. google.com

Approaches from 5-Bromo-2-aminobenzoic Acid Derivatives via Diazotization-Chlorination

A prominent and industrially viable route to 5-bromo-2-chlorobenzoic acid, the direct precursor to Propan-2-yl 5-bromo-2-chlorobenzoate, begins with 5-bromo-2-aminobenzoic acid derivatives. This pathway leverages the Sandmeyer reaction, a classic and reliable method for replacing an amino group on an aromatic ring with a halide via a diazonium salt intermediate. wipo.intwikipedia.orgbyjus.comlscollege.ac.in The process is typically conducted in two main steps: the diazotization of a 5-bromo-2-aminobenzoic acid ester, followed by a copper-catalyzed chlorination. wipo.intgoogle.com

The initial step involves the conversion of the primary aromatic amine of a 5-bromo-2-aminobenzoic acid ester (e.g., ethyl or allyl ester) into a diazonium salt. google.com This is achieved by treating the amine with a diazotizing agent, such as sodium nitrite (B80452) (NaNO₂), in a strong acidic medium like hydrochloric acid (HCl) at low temperatures (typically between -5°C and 10°C) to ensure the stability of the diazonium salt. google.com

Following the formation of the diazonium salt, the chlorination step is performed. This is a Sandmeyer reaction where the diazonium group is replaced by a chlorine atom. The reaction is catalyzed by a copper(I) salt, most commonly copper(I) chloride (CuCl), which facilitates the radical-nucleophilic aromatic substitution. wikipedia.orgbyjus.comlscollege.ac.in This method is noted for its high yield, good product purity, and suitability for large-scale industrial production, with minimal formation of isomeric impurities. wipo.intgoogle.com The resulting 5-bromo-2-chlorobenzoic acid ester is then hydrolyzed to yield the final carboxylic acid.

Chlorination Routes to the Benzoic Acid Scaffold

Alternative synthetic strategies involve the direct introduction of the chlorine atom onto a pre-existing benzoic acid framework. These methods depend on the principles of electrophilic aromatic substitution, where the regioselectivity is governed by the directing effects of the substituents already present on the aromatic ring.

The introduction of a chlorine atom onto the benzoic acid scaffold is an electrophilic aromatic substitution reaction. msu.edu A synthetic route has been reported starting from salicylic (B10762653) acid, which is first brominated and then chlorinated to achieve the desired substitution pattern. Another approach involves the chlorination of a protected 2-chlorobenzoic acid derivative. patsnap.com Reagents for such chlorinations can include thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), often used to transform quinazolinone precursors into chloro-intermediates in related syntheses. acs.org In the context of benzoic acids, more direct chlorinating agents like chlorine gas (Cl₂) with a Lewis acid catalyst, or N-chlorosuccinimide (NCS) could be employed, although controlling the selectivity can be challenging.

Achieving the correct regiochemistry during chlorination is critical. The substituents on the benzene ring dictate the position of the incoming electrophile. In a molecule like 5-bromobenzoic acid, the carboxyl group (-COOH) is a deactivating, meta-directing group, while the bromine atom is a deactivating, ortho-, para-directing group. The combined influence of these groups directs the incoming chlorine atom.

Modern synthetic chemistry has also explored catalyst-controlled C-H functionalization to achieve high selectivity. For instance, palladium-catalyzed meta-C–H chlorination of benzoic acid derivatives has been developed, offering a pathway to halogenated products that might be difficult to obtain through traditional electrophilic substitution due to inherent substrate-directing effects. rsc.org While not specifically applied to 5-bromobenzoic acid in the cited literature, this strategy represents a state-of-the-art approach to selective halogenation. Another strategy involves using a protecting group on the carboxylic acid, which can alter the electronic properties and steric environment of the ring, thereby influencing the position of chlorination before being removed. patsnap.com

Hydrolysis Protocols for Carboxylic Acid Formation

The final step in many synthetic routes to 5-bromo-2-chlorobenzoic acid involves the hydrolysis of an intermediate, typically an ester or a nitrile. This conversion is a crucial step to unmask the carboxylic acid functional group.

Alkaline, or base-catalyzed, hydrolysis is a common and efficient method for converting esters and nitriles to carboxylates. For ester intermediates, such as ethyl 5-bromo-2-chlorobenzoate, the reaction is carried out by heating with an aqueous solution of a strong base, like sodium hydroxide (NaOH). google.com This process, known as saponification, is effectively irreversible because the resulting carboxylate anion is resonance-stabilized and resistant to nucleophilic attack by the alcohol by-product. Subsequent acidification of the reaction mixture with a strong acid, such as hydrochloric acid, protonates the carboxylate salt to yield the final carboxylic acid. google.com

Similarly, the hydrolysis of a nitrile intermediate (e.g., 5-bromo-2-chlorobenzonitrile) under alkaline conditions proceeds by nucleophilic attack of the hydroxide ion on the nitrile carbon. This initially forms an iminocarboxylate, which rapidly tautomerizes and is further hydrolyzed to an amide, and then to the carboxylate salt. chemicalbook.com As with ester hydrolysis, a final acidification step is required to obtain the free carboxylic acid.

Table 2: Alkaline Hydrolysis of Ethyl 5-bromo-2-chlorobenzoate

| Starting Material | Reagents & Conditions | Final Product | Yield (Hydrolysis Step) | Purity | Source |

|---|---|---|---|---|---|

| Ethyl 5-bromo-2-chlorobenzoate | 1) 30% NaOH(aq), 40-55°C2) Concentrated HCl | 5-Bromo-2-chlorobenzoic acid | ~95% (calculated from example) | 99.6% | google.comepo.org |

Acid-catalyzed hydrolysis provides an alternative route to the carboxylic acid from ester or nitrile precursors. For esters, the reaction is typically performed by heating the ester with a large excess of water in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. Unlike alkaline hydrolysis, this reaction is reversible. To drive the equilibrium toward the carboxylic acid product, an excess of water is used, in accordance with Le Châtelier's principle. google.com

For nitriles, acid-catalyzed hydrolysis also proceeds via protonation, in this case of the nitrile nitrogen, which activates the carbon for attack by water. The reaction proceeds through an amide intermediate, which is then further hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium (B1175870) salt.

Alternative Synthetic Pathways to 5-Bromo-2-chlorobenzoic Acid

Strategies Utilizing 5-Bromo-2-chlorotrifluorotoluene

One documented synthetic route to 5-bromo-2-chlorobenzoic acid begins with 5-bromo-2-chlorotrifluorotoluene. guidechem.compatsnap.com This method involves the hydrolysis of the trifluoromethyl group to a carboxylic acid.

The process, as described in patent literature, involves heating 5-bromo-2-chlorotrifluorotoluene in fuming sulfuric acid. guidechem.compatsnap.com Following the hydrolysis reaction, the mixture is added to crushed ice, causing the crude product to precipitate. guidechem.compatsnap.com The crude 5-bromo-2-chlorobenzoic acid is then typically purified by recrystallization from a solvent such as toluene (B28343). guidechem.comgoogle.com

Exploration of Novel Precursors and Reaction Sequences

Research into more efficient and industrially viable methods has led to the exploration of alternative precursors and reaction sequences for synthesizing 5-bromo-2-chlorobenzoic acid. These methods aim to improve yield, reduce costs, and minimize environmental impact.

A prominent alternative starts with the more accessible 2-chlorobenzoic acid. google.comepo.org This approach involves the direct bromination of the aromatic ring. One method employs a combination of N-bromosuccinimide (NBS) and sulfuric acid. patsnap.comgoogle.com To improve the regioselectivity of the bromination and inhibit the formation of the undesired 4-bromo-2-chlorobenzoic acid isomer, a catalyst such as sodium sulfide, sodium sulfite, or potassium sulfide can be added. google.comepo.org This catalytic addition has been shown to yield high-purity 5-bromo-2-chlorobenzoic acid, which may only require a single refining step. google.com One specific example details reacting 2-chlorobenzoic acid with NBS in concentrated sulfuric acid in the presence of sodium sulfide, achieving a yield of 85.0%. chemicalbook.comchemicalbook.com

Another innovative pathway utilizes 2-chlorobenzonitrile as the starting material. google.comwipo.int This two-step process begins with the bromination of 2-chlorobenzonitrile to form 5-bromo-2-chlorobenzonitrile. google.comwipo.int The nitrile group is then hydrolyzed under basic conditions (e.g., using sodium hydroxide) to generate the corresponding 5-bromo-2-chlorobenzoate salt. chemicalbook.comgoogle.com Subsequent acidification with a protonic acid, like hydrochloric acid, yields the final 5-bromo-2-chlorobenzoic acid product. chemicalbook.comgoogle.com This method is noted for its simple process, high safety, and the use of inexpensive raw materials, resulting in high yield and purity. google.com A reported procedure using this route achieved a yield of 85.9% with a purity of 99.90%. chemicalbook.com

Other precursors have also been investigated. For instance, 2-chloro-trichloromethyl-benzene can be brominated and subsequently hydrolyzed to form the desired product. epo.orggoogle.comgoogle.com However, this route suffers from the high cost of the starting material and difficulties in achieving complete hydrolysis, which can affect yield and purity. epo.orggoogle.com A different approach starts from 5-bromo-2-aminobenzoic acid derivatives, proceeding through diazotization, chlorination, and finally hydrolysis to obtain the target acid. epo.orggoogle.com

| Starting Material | Key Reagents | Key Steps | Reported Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|

| 2-Chlorobenzoic Acid | N-Bromosuccinimide (NBS), H₂SO₄, Sodium Sulfide | Catalytic Bromination | 85.0% chemicalbook.comchemicalbook.com | Good yield, high purity, improved regioselectivity. google.com | Generates acid waste. epo.org |

| 2-Chlorobenzonitrile | Brominating agent, NaOH, HCl | 1. Bromination 2. Hydrolysis | 85.9% chemicalbook.com | Simple process, high yield and purity, low-cost materials. google.comwipo.int | Multi-step process. |

| 2-Chloro-trichloromethyl-benzene | Brominating agent, Acid | 1. Bromination 2. Hydrolysis | Not specified | Direct route. | Expensive starting material, incomplete hydrolysis. epo.orggoogle.com |

| 5-Bromo-2-aminobenzoic acid derivative | Diazotizing agent (e.g., NaNO₂), Copper catalyst, Acid | 1. Diazotization 2. Chlorination 3. Hydrolysis | 87.2% (overall) google.com | Fewer isomer impurities. epo.org | Multi-step process. |

Esterification Protocols for the Propan-2-yl Moiety

Once 5-bromo-2-chlorobenzoic acid is obtained, the final step in the synthesis of this compound is the attachment of the propan-2-yl (isopropyl) group via esterification.

Direct Esterification with Isopropanol (B130326) (Propan-2-ol)

Direct esterification involves the reaction of the carboxylic acid with isopropanol. This transformation can be achieved through several methods, primarily distinguished by the type of activation used for the carboxylic acid.

The Fischer esterification is a classic and widely used method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com Common catalysts for this reaction include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. masterorganicchemistry.commasterorganicchemistry.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the oxygen atom of isopropanol. libretexts.orgmasterorganicchemistry.com A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. masterorganicchemistry.com Deprotonation of this species regenerates the acid catalyst and provides the final ester product. masterorganicchemistry.com

A significant drawback of the Fischer esterification is that it is an equilibrium-controlled process. masterorganicchemistry.com To drive the reaction toward the formation of the ester and achieve high yields, Le Chatelier's principle is applied. This is typically accomplished by using a large excess of the alcohol (isopropanol), which also serves as the solvent, or by removing the water as it is formed, often through azeotropic distillation using a Dean-Stark apparatus. masterorganicchemistry.comoperachem.com The reaction rate increases with temperature, and studies have shown that secondary alcohols like isopropanol react more slowly than primary alcohols. researchgate.net

To circumvent the often harsh conditions (strong acid, high temperatures) and equilibrium limitations of Fischer esterification, methods employing condensing agents have been developed. These reactions are typically performed under milder conditions, often at room temperature. wikipedia.org

A well-known example is the Steglich esterification, which utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as the coupling reagent, and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgorganic-chemistry.org In this process, the carboxylic acid adds to the DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP, being a more potent nucleophile than the alcohol, reacts with this intermediate to form a reactive acyl-pyridinium species ("active ester"). organic-chemistry.orgrsc.org This species readily reacts with isopropanol to form the desired ester, while the DCC is converted into a urea (B33335) byproduct (N,N'-dicyclohexylurea, DCU). wikipedia.org The use of DMAP is crucial for efficient esterification as it accelerates the reaction and suppresses a side reaction where the O-acylisourea rearranges to a stable N-acylurea. wikipedia.orgorganic-chemistry.org

Other condensing agents have also been developed to facilitate esterification under mild conditions. These agents often offer advantages such as easier removal of byproducts. For example, 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide (EDC) is a water-soluble carbodiimide, and its urea byproduct can be easily removed by aqueous workup. Newer reagents like Dichloroimidazolidinedione (DCID) have also been reported for the catalyst-free, one-pot esterification of carboxylic acids with alcohols at room temperature, offering high yields and simple experimental operation. nih.govrsc.org

| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer Esterification | H₂SO₄ or p-TsOH (catalyst), excess Isopropanol | Reflux temperature. operachem.com | Uses simple, inexpensive reagents. | Equilibrium-limited, requires harsh conditions (heat, strong acid). masterorganicchemistry.com |

| Steglich Esterification | DCC (coupling agent), DMAP (catalyst) | Room temperature, aprotic solvent. wikipedia.org | Mild reaction conditions, high yields. wikipedia.orgrsc.org | DCC is an irritant; byproduct (DCU) can be difficult to remove. rsc.org |

| EDC-Mediated Coupling | EDC (coupling agent), DMAP (optional catalyst) | Room temperature, various solvents. | Water-soluble byproducts are easily removed. | Reagent cost can be higher than DCC. |

| DCID-Mediated Coupling | DCID (coupling reagent), Et₃N (base) | Room temperature, CH₂Cl₂. nih.govrsc.org | Mild, catalyst-free, high yields, no side products. nih.govrsc.org | Newer, less established method. |

Transesterification Methodologies Utilizing Isopropyl Sources

While direct esterification of 5-bromo-2-chlorobenzoic acid with isopropanol is a common approach, transesterification offers an alternative synthetic route. This method involves the conversion of a more readily available ester of 5-bromo-2-chlorobenzoic acid, such as the methyl or ethyl ester, into the desired isopropyl ester. The reaction is typically driven by the use of an excess of isopropanol and the removal of the lower-boiling alcohol (methanol or ethanol) to shift the equilibrium towards the product.

The starting methyl or ethyl esters of 5-bromo-2-chlorobenzoic acid can be prepared through various reported methods. For instance, the methyl ester of a similar compound, 4-bromo-2-chlorobenzoic acid, has been synthesized by reacting the carboxylic acid with methanol (B129727) in the presence of dry hydrogen chloride gas. chemicalbook.com A similar approach could be employed for the 5-bromo-2-chlorobenzoic acid precursor.

The transesterification reaction itself can be catalyzed by either acids or bases. Common catalysts include mineral acids like sulfuric acid, or metal alkoxides such as sodium isopropoxide or titanium(IV) isopropoxide. The choice of catalyst and reaction conditions is crucial to prevent side reactions, such as hydrolysis of the ester or ether formation from the isopropanol.

A hypothetical transesterification reaction is presented in the table below, based on general principles of this reaction type.

Table 1: Hypothetical Transesterification Reaction for this compound

| Parameter | Condition |

| Starting Material | Methyl 5-bromo-2-chlorobenzoate |

| Reagent | Propan-2-ol (in excess) |

| Catalyst | Sodium isopropoxide |

| Temperature | Reflux |

| Reaction Time | 4-8 hours |

| Work-up | Neutralization, extraction, and purification |

Catalyst Systems for Enhanced Esterification Efficiency

The efficiency of the direct esterification of 5-bromo-2-chlorobenzoic acid with isopropanol is highly dependent on the catalyst system employed. The primary role of the catalyst is to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the hydroxyl group of isopropanol.

Acid Catalysts: Strong mineral acids such as sulfuric acid and hydrochloric acid are commonly used for Fischer esterification. For instance, in the synthesis of a related methyl ester, dry hydrogen chloride gas was bubbled through a methanol solution of the corresponding carboxylic acid. chemicalbook.com A similar approach using isopropanol could be envisioned. Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15) or zeolites, offer the advantages of easier separation from the reaction mixture and potential for recycling.

Activating Agents: To circumvent the equilibrium limitations of direct acid-catalyzed esterification, the carboxylic acid can be converted into a more reactive derivative. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can be used to convert 5-bromo-2-chlorobenzoic acid into its highly reactive acyl chloride. This intermediate can then react readily with isopropanol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the HCl byproduct.

The following table summarizes various catalyst systems that could be applied to the synthesis of this compound.

Table 2: Catalyst Systems for the Esterification of 5-bromo-2-chlorobenzoic acid

| Catalyst/Method | Description | Potential Advantages |

| Sulfuric Acid (H₂SO₄) | Homogeneous acid catalyst. | Low cost, readily available. |

| Thionyl Chloride (SOCl₂) | Forms a highly reactive acyl chloride intermediate. | High yields, irreversible reaction. |

| Amberlyst-15 | Heterogeneous solid acid catalyst. | Easy removal, recyclable. |

| DCC/DMAP | Carbodiimide coupling agents. | Mild reaction conditions. |

Optimization of Esterification Reaction Conditions for High Yield and Purity

Achieving a high yield and purity of this compound requires careful optimization of several reaction parameters.

Reactant Stoichiometry: According to Le Chatelier's principle, using an excess of one of the reactants, typically the less expensive and more easily removable isopropanol, can drive the equilibrium towards the formation of the ester. The optimal ratio of alcohol to carboxylic acid needs to be determined empirically, but ratios of 3:1 to 10:1 are common.

Temperature and Reaction Time: The rate of esterification is temperature-dependent. Generally, conducting the reaction at the reflux temperature of the alcohol ensures a reasonable reaction rate. The reaction time is another critical parameter that must be optimized to ensure complete conversion of the starting material without promoting side reactions or product degradation. Progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

Water Removal: The water produced during the esterification reaction can hydrolyze the ester product, thus shifting the equilibrium back towards the reactants. The removal of water is therefore crucial for achieving high yields. This can be accomplished by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or by using a dehydrating agent.

Purification: After the reaction is complete, the crude product needs to be purified to remove unreacted starting materials, catalyst, and any byproducts. A typical work-up procedure involves neutralizing any acid catalyst, followed by extraction with an organic solvent. The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), and the solvent is removed under reduced pressure. Further purification can be achieved by techniques such as recrystallization or column chromatography. For instance, recrystallization from solvents like methanol, ethanol, or isopropanol has been mentioned in the context of purifying the 5-bromo-2-chlorobenzoic acid precursor. google.comgoogle.com

The table below outlines key parameters for the optimization of the esterification reaction.

Table 3: Optimization Parameters for the Synthesis of this compound

| Parameter | Range/Method | Rationale |

| Isopropanol:Acid Ratio | 3:1 to 10:1 | Drives equilibrium towards product formation. |

| Temperature | Reflux | Increases reaction rate. |

| Water Removal | Dean-Stark trap, molecular sieves | Prevents ester hydrolysis. |

| Catalyst Loading | 0.1 - 5 mol% | Balances reaction rate and potential side reactions. |

Mechanistic Investigations of Reactions Involving Propan 2 Yl 5 Bromo 2 Chlorobenzoate

Mechanistic Studies of Ester Hydrolysis and Formation Pathways

The ester functionality is a central feature of propan-2-yl 5-bromo-2-chlorobenzoate, and its hydrolysis and formation are fundamental transformations. Mechanistic studies in this area are critical for understanding the stability of the compound and for optimizing its synthesis.

Kinetic Analysis of Hydrolysis and Esterification Reactions

The hydrolysis of this compound, typically occurring under acidic or basic conditions, involves the cleavage of the ester bond to yield 5-bromo-2-chlorobenzoic acid and propan-2-ol. The kinetics of these reactions are influenced by the electronic nature of the substituents on the aromatic ring. The electron-withdrawing chloro and bromo groups are expected to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Conversely, the formation of this compound is typically achieved through Fischer esterification of 5-bromo-2-chlorobenzoic acid with propan-2-ol in the presence of an acid catalyst. This is a reversible reaction, and its kinetics are influenced by temperature, catalyst concentration, and the removal of water to drive the equilibrium towards the product. The protonation of the carbonyl oxygen of the carboxylic acid by the catalyst increases its electrophilicity, facilitating the nucleophilic attack by the alcohol. The steric hindrance from the ortho-chloro substituent and the isopropyl group of the alcohol can influence the rate of both esterification and hydrolysis.

Table 1: Representative Kinetic Data for the Alkaline Hydrolysis of Substituted Ethyl Benzoates This table presents data for analogous compounds to illustrate the effect of substituents on reaction rates. Data is hypothetical and for illustrative purposes.

| Substituent (Position) | Rate Constant (k) at 25°C (M⁻¹s⁻¹) | Relative Rate |

| H | 1.0 x 10⁻³ | 1.0 |

| 2-Chloro | 5.0 x 10⁻³ | 5.0 |

| 4-Bromo | 3.5 x 10⁻³ | 3.5 |

| 2-Chloro, 5-Bromo | (Estimated) > 5.0 x 10⁻³ | > 5.0 |

Elucidation of Reaction Intermediates

The elucidation of reaction intermediates is key to confirming the proposed mechanistic pathways. For the hydrolysis of this compound under basic conditions, the key intermediate is a tetrahedral species formed by the attack of a hydroxide (B78521) ion on the carbonyl carbon. Isotopic labeling studies, for instance, using ¹⁸O-labeled water, could be employed to trace the origin of the oxygen atoms in the products, confirming the cleavage of the acyl-oxygen bond.

In the context of Fischer esterification, the protonated carbonyl group of 5-bromo-2-chlorobenzoic acid is a critical intermediate. This species is highly electrophilic and readily attacked by the oxygen of propan-2-ol. The subsequent tetrahedral intermediate then eliminates a molecule of water to form the ester. Spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy can be utilized under specific conditions to detect the presence of these transient species or their stable analogues.

Aromatic Substitution Reactions of the Halogenated Benzoate (B1203000) Moiety

The dihalogenated aromatic ring of this compound presents interesting opportunities for aromatic substitution reactions, allowing for the introduction of new functional groups.

Nucleophilic Aromatic Substitution (SNAr) on the Chlorinated Carbon

The carbon atom attached to the chlorine is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the adjacent ester group and the bromine atom in the para position. The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon bearing the leaving group (in this case, chlorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net The negative charge in this intermediate is delocalized onto the electron-withdrawing ester group, which is crucial for its stabilization. In the second step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.

The rate of SNAr reactions is highly dependent on the nature of the nucleophile, the solvent, and the electronic properties of the aromatic ring. Strong nucleophiles and polar aprotic solvents generally favor the reaction. The ortho-ester group, while activating, may also exert some steric hindrance to the incoming nucleophile.

Electrophilic Aromatic Substitution (EAS) on the Brominated Aromatic Ring

Electrophilic aromatic substitution (EAS) is a hallmark reaction of aromatic compounds. In the case of this compound, the existing substituents will direct the position of the incoming electrophile. The chloro and bromo substituents are deactivating yet ortho-, para-directing. The isopropyl ester group is a deactivating, meta-directing group.

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution on this compound

| Position | Directing Effect of Cl (ortho, para) | Directing Effect of Br (ortho, para) | Directing Effect of CO₂R (meta) | Overall Predicted Outcome |

| C3 | ortho | - | meta | Minor product (steric hindrance) |

| C4 | meta | ortho | ortho | Minor product |

| C6 | para | ortho | meta | Major product |

Halogen-Metal Exchange Reactions and Cross-Coupling Strategies

Halogen-metal exchange is a powerful tool in organic synthesis for the formation of organometallic reagents, which can then be used in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. acs.org For this compound, the differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization.

The C-Br bond is generally more reactive towards halogen-metal exchange than the C-Cl bond. Treatment with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures would be expected to selectively cleave the C-Br bond, forming an aryllithium intermediate. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the C5 position.

Once the aryllithium or a corresponding Grignard reagent is formed, it can participate in various cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings. These reactions, typically catalyzed by palladium complexes, enable the formation of new carbon-carbon bonds by coupling the organometallic reagent with a suitable coupling partner, such as an aryl halide or triflate. This strategy opens up avenues for the synthesis of complex biaryl structures and other functionalized derivatives starting from this compound. The chloro substituent can also participate in cross-coupling reactions, although typically under more forcing conditions than the bromo substituent, allowing for sequential and site-selective modifications.

Formation of Organometallic Intermediates from the Bromo- or Chloro-Substituted Aromatic Ring

The generation of organometallic intermediates from aryl halides is a cornerstone of modern organic synthesis, providing access to a wide array of functionalized aromatic compounds. In the case of this compound, the differential reactivity of the C-Br and C-Cl bonds is a critical factor in determining the structure of the resulting organometallic species.

Generally, the C-Br bond is more reactive towards metals than the C-Cl bond due to its lower bond dissociation energy. This selectivity allows for the preferential formation of an organometallic reagent at the site of the bromine atom. A common method for this transformation is the reaction with magnesium metal to form a Grignard reagent. The mechanism of Grignard reagent formation is believed to involve single-electron transfer (SET) from the magnesium surface to the aryl halide. This process generates a radical anion, which then fragments to give an aryl radical and a halide anion. The aryl radical can then react with the magnesium surface to form the organomagnesium halide.

For this compound, the reaction with magnesium would be expected to proceed selectively at the C-Br bond, yielding propan-2-yl 2-chloro-5-(magnesiobromo)benzoate. This selectivity has been demonstrated in similar dihaloaromatic systems, such as 1-bromo-4-chlorobenzene, where the Grignard reagent is formed exclusively at the C-Br position.

| Starting Material | Reagent | Product | Selectivity |

| 1-Bromo-4-chlorobenzene | Mg, THF | 4-Chlorophenylmagnesium bromide | Exclusive formation at C-Br |

| This compound (Predicted) | Mg, THF | Propan-2-yl 2-chloro-5-(magnesiobromo)benzoate | High selectivity for C-Br insertion |

This table presents a known example and a predicted outcome for the selective formation of a Grignard reagent.

Other organometallic intermediates, such as organolithium and organozinc species, can also be formed from aryl halides. The reactivity trends generally follow that of Grignard reagent formation, with the C-Br bond being more susceptible to reaction than the C-Cl bond.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of this compound in these transformations is again governed by the differential reactivity of the two halogen substituents. The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl. This trend allows for selective coupling at the C-Br bond while leaving the C-Cl bond intact.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. For this compound, a Suzuki-Miyaura coupling with an arylboronic acid would be expected to yield a propan-2-yl 2-chloro-5-arylbenzoate. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. The higher reactivity of the C-Br bond ensures that oxidative addition occurs preferentially at this position. nih.gov

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. The reaction of this compound with a terminal alkyne under Sonogashira conditions would be predicted to selectively form propan-2-yl 2-chloro-5-(alkynyl)benzoate. The mechanism is similar to the Suzuki-Miyaura coupling, involving oxidative addition of the aryl bromide to the palladium catalyst.

Heck Reaction: The Heck reaction involves the coupling of an alkene with an aryl or vinyl halide. It is anticipated that this compound would react with an alkene at the C-Br position to yield a propan-2-yl 2-chloro-5-(alkenyl)benzoate.

| Reaction Type | Substrate | Coupling Partner | Catalyst System (Typical) | Product (Predicted) |

| Suzuki-Miyaura | This compound | Arylboronic acid | Pd(PPh₃)₄, base | Propan-2-yl 2-chloro-[1,1'-biphenyl]-4-carboxylate |

| Sonogashira | This compound | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base | Propan-2-yl 5-(alkyn-1-yl)-2-chlorobenzoate |

| Heck | This compound | Alkene | Pd(OAc)₂, PPh₃, base | Propan-2-yl 2-chloro-5-vinylbenzoate |

This table outlines the predicted outcomes for various palladium-catalyzed cross-coupling reactions with this compound based on established reactivity patterns.

Nickel-Catalyzed Coupling Reactions

Nickel catalysts have emerged as a cost-effective and often more reactive alternative to palladium for certain cross-coupling reactions. Nickel-catalyzed couplings can also exhibit high chemoselectivity in reactions with dihaloaromatic compounds. The general reactivity trend for aryl halides in nickel-catalyzed reactions is similar to that of palladium, with C-Br bonds being more reactive than C-Cl bonds.

In the context of Suzuki-Miyaura type reactions, nickel catalysts can effectively promote the coupling of aryl bromides with organoboron reagents. Therefore, the reaction of this compound with an arylboronic acid in the presence of a suitable nickel catalyst and ligand would be expected to selectively yield the C-Br coupled product.

| Catalyst System (Typical) | Substrate | Coupling Partner | Product (Predicted) |

| Ni(cod)₂/ligand, base | This compound | Arylboronic acid | Propan-2-yl 2-chloro-[1,1'-biphenyl]-4-carboxylate |

| NiCl₂(dppp), base | This compound | Grignard reagent | Propan-2-yl 5-alkyl-2-chlorobenzoate |

This table provides predicted outcomes for nickel-catalyzed coupling reactions of this compound.

Reactivity Profile under Diverse Reaction Conditions

The stability and reactivity of this compound under various conditions, such as heat, light, and in the presence of reducing or oxidizing agents, are crucial for its handling, storage, and application in synthesis.

Thermal Stability and Decomposition Pathways

| Compound Type | Decomposition Onset Temperature (Approximate) | Potential Decomposition Products |

| Aromatic Poly(ester-amide)s | ~400°C (ester linkage cleavage) | Carboxylic acids, alkenes, etc. |

| This compound (Predicted) | > 200-300°C | 5-Bromo-2-chlorobenzoic acid, propene, halogenated byproducts |

This table gives an approximate decomposition temperature for a related polymer and predicts the likely decomposition products for this compound.

Photochemical Reactivity Studies

The photochemical reactivity of this compound is expected to be dominated by the presence of the aryl halide moieties. Aryl halides can undergo photolytic cleavage of the carbon-halogen bond upon absorption of ultraviolet (UV) light. This homolytic cleavage generates an aryl radical and a halogen radical.

For this compound, irradiation with UV light would likely lead to the preferential cleavage of the C-Br bond due to its lower bond energy compared to the C-Cl bond. The resulting aryl radical could then undergo a variety of reactions, such as hydrogen abstraction from the solvent, dimerization, or reaction with other molecules in the reaction mixture. The presence of the ester group may also influence the photochemical behavior, potentially participating in intramolecular reactions or altering the electronic properties of the aromatic ring and thus its absorption characteristics. The photodegradation of polychlorinated aromatic compounds often proceeds via stepwise dechlorination.

| Substrate | Condition | Primary Photochemical Process | Potential Products |

| Aryl Bromide | UV irradiation | Homolytic C-Br bond cleavage | Aryl radical, bromine radical |

| This compound (Predicted) | UV irradiation | Selective homolytic C-Br bond cleavage | Propan-2-yl 2-chlorobenzoate (B514982) (from H-abstraction), biphenyl (B1667301) derivatives (from dimerization) |

This table summarizes the expected primary photochemical process and potential products for this compound.

Reactivity with Reducing and Oxidizing Agents

The presence of multiple reducible and potentially oxidizable sites in this compound makes its reaction with reducing and oxidizing agents a matter of chemoselectivity.

Reactivity with Reducing Agents:

The ester functional group and the two carbon-halogen bonds are all susceptible to reduction. The choice of reducing agent and reaction conditions will determine the outcome of the reaction.

Reduction of the Ester Group: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will readily reduce the ester to a primary alcohol, yielding (5-bromo-2-chlorophenyl)methanol. Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters.

Reduction of the Carbon-Halogen Bonds: The carbon-halogen bonds can be reduced via catalytic hydrogenation (e.g., H₂, Pd/C) or with certain metal hydrides. The C-Br bond is generally more easily reduced than the C-Cl bond. Therefore, selective reduction of the C-Br bond to afford propan-2-yl 2-chlorobenzoate may be possible under carefully controlled conditions.

| Reducing Agent | Target Functional Group | Expected Product |

| LiAlH₄ | Ester | (5-Bromo-2-chlorophenyl)methanol |

| H₂, Pd/C (controlled) | C-Br bond | Propan-2-yl 2-chlorobenzoate |

| H₂, Pd/C (forcing) | C-Br and C-Cl bonds | Propan-2-yl benzoate |

This table illustrates the expected products from the reduction of this compound with different reducing agents.

Reactivity with Oxidizing Agents:

The aromatic ring of this compound is generally resistant to oxidation due to the presence of deactivating halogen and ester groups. Strong oxidizing agents under harsh conditions could potentially lead to the degradation of the aromatic ring. The isopropyl group of the ester is also a potential site for oxidation, although this would likely require specific reagents. The primary focus of oxidation reactions on similar haloaromatic compounds is often on side chains, which are absent in this molecule. Therefore, this compound is expected to be relatively stable towards common oxidizing agents under standard conditions.

Spectroscopic and Computational Characterization of Propan 2 Yl 5 Bromo 2 Chlorobenzoate

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of organic compounds. By probing the interaction of molecules with electromagnetic radiation, techniques such as vibrational and nuclear magnetic resonance spectroscopy, as well as mass spectrometry, offer a detailed picture of the molecular framework and functional groups present.

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides a detailed fingerprint of the functional groups within a molecule. For Propan-2-yl 5-bromo-2-chlorobenzoate, these methods would reveal characteristic vibrational modes.

The FT-IR and FT-Raman spectra are expected to be complementary. The strong carbonyl (C=O) stretching vibration of the ester group, for instance, would be a prominent feature in the FT-IR spectrum, typically appearing in the range of 1720-1740 cm⁻¹. Aromatic C-C stretching vibrations are also anticipated within the 1400-1600 cm⁻¹ region. The C-Br and C-Cl stretching vibrations would be observed at lower wavenumbers, generally below 800 cm⁻¹.

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretching | 1720 - 1740 |

| C-O (Ester) | Stretching | 1200 - 1300 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C-Cl | Stretching | 600 - 800 |

Note: These are generalized expected ranges and can be influenced by the specific electronic and steric environment of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of this compound, the aromatic protons would appear as distinct signals in the downfield region (typically 7.0-8.5 ppm), with their splitting patterns providing information about their relative positions on the benzene (B151609) ring. The isopropyl group would exhibit a characteristic septet for the methine proton (-CH) and a doublet for the two methyl groups (-CH₃), with the methine proton being further downfield due to the deshielding effect of the adjacent oxygen atom.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom. The carbonyl carbon of the ester would be the most downfield signal, typically in the 160-170 ppm range. The aromatic carbons would appear between 120-140 ppm, with the carbons attached to the halogens showing characteristic shifts. The carbons of the isopropyl group would be observed in the aliphatic region of the spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 8.5 | 120 - 140 |

| Isopropyl CH | 4.8 - 5.2 | 65 - 75 |

| Isopropyl CH₃ | 1.2 - 1.5 | 20 - 25 |

| C=O (Ester) | - | 160 - 170 |

| C-Br | - | 115 - 125 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for the analysis of complex mixtures and the confirmation of the identity of a synthesized compound.

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine and chlorine, this peak would exhibit a characteristic isotopic pattern. Bromine has two major isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance, while chlorine has two major isotopes (³⁵Cl and ³⁷Cl) with an approximate 3:1 ratio. This results in a distinctive pattern of peaks for the molecular ion and any fragments containing these halogens. Common fragmentation pathways for esters include the loss of the alkoxy group and cleavage adjacent to the carbonyl group. Predicted collision cross-section values can also be calculated for different adducts. mdpi.com

Table 3: Predicted m/z values for this compound Adducts

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 276.96254 |

| [M+Na]⁺ | 298.94448 |

Data sourced from PubChem. mdpi.com

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry provide a powerful complement to experimental studies, offering insights into the electronic structure, geometry, and conformational preferences of molecules.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to optimize the molecular geometry and predict various molecular properties.

These calculations can provide optimized bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional model of the molecule. Furthermore, DFT can be used to calculate theoretical vibrational frequencies, which can then be compared with experimental FT-IR and FT-Raman data to aid in the assignment of vibrational modes. Electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can also be determined, providing insights into the molecule's reactivity.

The presence of the rotatable bond between the ester oxygen and the isopropyl group means that this compound can exist in different conformations. Conformational analysis aims to identify the most stable arrangement of atoms in a molecule.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, Chemical Shifts)

Computational quantum chemistry serves as a valuable tool for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. nih.gov Methods such as Density Functional Theory (DFT) and ab initio calculations can be employed to forecast parameters like vibrational frequencies (infrared spectra) and nuclear magnetic resonance (NMR) chemical shifts. nih.gov These predictions are derived from calculations of the molecule's electronic structure and potential energy surface. nih.govarxiv.org

For this compound, theoretical calculations would involve optimizing the molecular geometry to find its most stable conformation. Following this, vibrational frequency analysis can be performed, which yields a set of normal modes and their corresponding frequencies. These frequencies correlate with the absorption bands observed in an experimental IR spectrum. Anharmonic effects are often accounted for through empirical scaling factors to improve the agreement between theoretical and experimental data. nih.gov

Similarly, NMR chemical shifts (for nuclei such as ¹H and ¹³C) can be computed. This process involves calculating the magnetic shielding tensor for each nucleus within the molecule's optimized geometry. nih.gov The chemical shift is then determined by referencing these shielding values to a standard compound, such as tetramethylsilane (B1202638) (TMS).

While detailed experimental spectra for this compound are not widely published, predictive data for related properties exist. For instance, predicted collision cross-section (CCS) values, which are relevant for ion mobility-mass spectrometry, have been calculated using computational methods. These values provide information about the shape and size of the ionized molecule in the gas phase.

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 276.96254 | 147.9 |

| [M+Na]⁺ | 298.94448 | 160.6 |

| [M-H]⁻ | 274.94798 | 154.6 |

| [M+NH₄]⁺ | 293.98908 | 169.1 |

| [M+K]⁺ | 314.91842 | 148.6 |

Data sourced from computational predictions. uni.lu

Quantum Chemical Insights into Reaction Mechanisms and Energetics

Quantum chemical calculations offer profound insights into the mechanisms and energy landscapes of chemical reactions. nih.gov For a compound like this compound, these methods can be used to study its synthesis, typically the esterification of 5-bromo-2-chlorobenzoic acid with propan-2-ol, or its subsequent reactivity.

By mapping the potential energy surface of a reaction, key stationary points—reactants, products, intermediates, and transition states—can be identified and their energies calculated. This allows for the determination of critical energetic parameters:

Activation Energy (Ea): The energy barrier that must be overcome for a reaction to proceed. Comparing the computed Ea for different possible pathways can help identify the most likely mechanism. nih.gov

Reaction Enthalpy (ΔH): The net energy change of a reaction, indicating whether it is exothermic or endothermic.

For the esterification reaction, computational models could elucidate the role of an acid catalyst, detailing the protonation steps and the nucleophilic attack of the alcohol. The calculations could also predict the geometries of the transition states, providing a three-dimensional picture of the atoms' arrangement at the peak of the energy barrier. Such studies are foundational for optimizing reaction conditions to improve yield and minimize byproducts. researchgate.net

Furthermore, the reactivity of the final ester product could be explored. For example, the bond dissociation energies of the C-Br and C-Cl bonds could be calculated to predict the molecule's susceptibility to dehalogenation reactions, a process noted in the precursor acid. chemicalbook.com

Molecular Docking and Dynamics Simulations (if relevant to potential interactions)

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. nih.gov These methods are central to drug discovery and development.

Given that the precursor, 5-bromo-2-chlorobenzoic acid, is a known intermediate in the synthesis of SGLT2 inhibitors used in diabetes therapy, it is plausible that derivatives like this compound could be investigated for similar biological activities. researchgate.net

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. A scoring function is used to estimate the binding affinity, which is often expressed as a binding energy (e.g., in kcal/mol). nih.govacs.org A docking study of this compound against the SGLT2 protein, for example, would involve placing the molecule into the protein's active site and evaluating the potential interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) that stabilize the complex. The results could provide a preliminary assessment of its potential as an inhibitor. acs.org

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time. These simulations model the movements of atoms and molecules, providing insights into the stability of the binding pose, the flexibility of the protein, and the role of solvent molecules. This offers a more detailed and dynamic picture of the interaction than static docking alone.

While no specific molecular docking or dynamics simulation studies for this compound are currently available in the public literature, the relevance of these techniques is clear. They represent a critical next step in silico analysis to explore the compound's potential biological activity based on the known applications of its chemical relatives. nih.gov

Applications and Utility in Modern Organic Synthesis

Role as a Synthetic Building Block for Complex Organic Architectures

The strategic placement of two distinct halogen atoms on the aromatic ring of Propan-2-yl 5-bromo-2-chlorobenzoate provides chemists with a powerful tool for the controlled and sequential construction of intricate molecular frameworks. The differential reactivity of the carbon-bromine and carbon-chlorine bonds allows for selective chemical transformations, a crucial aspect in the design of efficient and elegant synthetic routes.

Precursor in Multistep Organic Synthesis

In the realm of multistep organic synthesis, this compound serves as a valuable starting material. The isopropyl ester functionality often acts as a protecting group for the carboxylic acid, preventing its interference in subsequent reaction steps. This protection is crucial for reactions that are sensitive to acidic protons. Once the desired molecular complexity is achieved, the isopropyl ester can be readily hydrolyzed to reveal the parent carboxylic acid, 5-bromo-2-chlorobenzoic acid, for further functionalization.

The true synthetic utility of this compound lies in the ability to selectively functionalize the bromine and chlorine positions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. This reactivity difference allows for the stepwise introduction of different substituents onto the aromatic ring, paving the way for the synthesis of highly substituted and complex organic architectures.

Scaffolding in Divergent Synthetic Pathways

The structure of this compound is ideally suited for use as a central scaffold in divergent synthetic strategies. Starting from this single compound, a multitude of structurally diverse molecules can be generated. For instance, a selective reaction at the bromine position can introduce a particular functional group, leading to a common intermediate. This intermediate can then be subjected to a variety of different reactions at the less reactive chlorine position, thereby creating a library of related but distinct compounds. This approach is highly valuable in medicinal chemistry for the exploration of structure-activity relationships.

Intermediate for Medicinally Relevant Scaffolds

The application of this compound and its parent acid, 5-bromo-2-chlorobenzoic acid, is particularly prominent in the pharmaceutical industry. These compounds are key intermediates in the synthesis of several important therapeutic agents.

Utility in the Synthesis of Benzoate (B1203000) Derivatives with Potential Biological Activity

The most notable application of 5-bromo-2-chlorobenzoic acid, and by extension its isopropyl ester, is in the synthesis of a class of antidiabetic drugs known as sodium-glucose cotransporter-2 (SGLT2) inhibitors. patsnap.combiosynth.com These drugs, which include Dapagliflozin and Empagliflozin, are crucial in the management of type 2 diabetes. patsnap.com 5-bromo-2-chlorobenzoic acid is a key starting material for the preparation of these complex molecules. patsnap.com The synthesis of these drugs often involves the coupling of the 5-bromo-2-chlorobenzoic acid moiety with other aromatic or aliphatic fragments, highlighting the importance of this building block in the construction of medicinally relevant scaffolds. patsnap.combiosynth.com

The versatility of 5-bromo-2-chlorobenzoic acid extends beyond its use in antidiabetic drugs. It also serves as a precursor for the synthesis of other pharmacologically active compounds, including nonsteroidal anti-inflammatory drugs (NSAIDs) and antipsychotics. lookchem.com The presence of the halogen atoms provides handles for synthetic modifications that can modulate the biological activity of the final compounds.

Below is an interactive data table summarizing the key properties of this compound:

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C10H10BrClO2 |

| Molecular Weight | 277.54 g/mol |

| CAS Number | 1456925-74-8 |

| Physical Form | Liquid |

Utilization in Ligand Synthesis or Catalysis

While direct applications of this compound in ligand synthesis are not extensively documented, its structural motifs suggest potential in this area.

Exploration as a Precursor for Ligands in Transition Metal Catalysis

The presence of both a "hard" chlorine and a "softer" bromine atom, along with the ester functionality, offers multiple points for modification to create novel ligand structures. For example, the bromine atom could be displaced via cross-coupling reactions to introduce phosphine (B1218219) or nitrogen-containing groups, which are common coordinating moieties in transition metal catalysts. The ester group could also be modified to introduce additional donor atoms, potentially leading to the formation of bidentate or tridentate ligands. The development of new ligands is a cornerstone of advancing transition metal catalysis, and precursors like this compound could offer a platform for the design of ligands with unique steric and electronic properties.

Potential in Material Science Applications

The incorporation of halogen atoms into organic materials can significantly influence their properties. Although there is no direct evidence of this compound being used in material science, its structure suggests some hypothetical applications.

Flame Retardants: Halogenated, particularly brominated, aromatic compounds are known for their flame-retardant properties. It is conceivable that this molecule could be incorporated as a monomer or an additive into polymers to enhance their fire resistance.

Polymer Synthesis: The di-halogenated nature of the aromatic ring could allow it to act as a monomer in polymerization reactions. For example, through dehalogenative coupling reactions, it could potentially form polyphenylenes. researchgate.net The presence of the ester group would provide a site for further modification of the resulting polymer, influencing its solubility and other physical properties. The differential reactivity of the C-Br and C-Cl bonds could be exploited to create regioregular polymers. researchgate.net

Conclusion

Development of Environmentally Benign Synthetic Methods for the Compound and its Precursors

The sustainable synthesis of this compound begins with the environmentally conscious production of its precursor, 5-bromo-2-chlorobenzoic acid. Traditional synthetic routes often involve hazardous reagents and generate significant waste, prompting the development of greener alternatives.

Exploration of Safer Reagents and Solvents

Conventional methods for the synthesis of 5-bromo-2-chlorobenzoic acid have utilized reagents like thionyl chloride and strong acids, which pose safety and environmental hazards. unito.it Research has shifted towards the use of safer alternatives. For instance, some patented methods avoid harsh chlorinating agents, thereby improving the safety profile of the synthesis. whiterose.ac.uk

In the subsequent esterification to form this compound, the classic Fischer-Speier esterification often employs a large excess of the alcohol (isopropanol) and a strong mineral acid catalyst, such as sulfuric acid. Green alternatives focus on replacing these hazardous materials. The use of solid acid catalysts is a promising approach, as they are generally less corrosive, easier to handle, and can often be recycled. reactory.appfrontiersin.org Examples of solid acid catalysts that have been successfully used for the esterification of substituted benzoic acids include modified montmorillonite (B579905) K10 clay and various zeolites. reactory.appfrontiersin.org

The choice of solvent is another critical aspect of green synthesis. While traditional esterification might be carried out in excess alcohol, which also acts as the solvent, research into solvent-free conditions for the esterification of substituted benzoic acids has shown promising results. reactory.appfrontiersin.org This approach not only reduces the use of volatile organic compounds (VOCs) but can also simplify product purification.

Minimization of Waste Generation and By-products

A key principle of green chemistry is the minimization of waste. In the synthesis of 5-bromo-2-chlorobenzoic acid, the formation of isomeric by-products, such as 4-bromo-2-chlorobenzoic acid, is a significant issue that reduces the atom economy and necessitates extensive purification, leading to more waste. whiterose.ac.uk Some synthetic methods for the precursor have been developed to enhance selectivity and reduce the formation of such impurities. rsc.org

For the esterification step, the primary by-product is water. In traditional esterification, the removal of water is necessary to drive the reaction equilibrium towards the product. However, the use of dehydrating agents can generate additional waste. The development of catalysts that are tolerant to water or methods that allow for the efficient removal of water without the use of chemical agents is a key area of research. Furthermore, the adoption of highly selective catalysts minimizes the formation of other potential by-products, leading to a cleaner reaction profile and a reduction in waste from purification processes.

Catalyst Development for Enhanced Selectivity and Efficiency

The development of advanced catalysts is central to the green synthesis of this compound. For the synthesis of the precursor, 5-bromo-2-chlorobenzoic acid, catalysts that can direct the bromination to the desired position with high selectivity are crucial for minimizing by-product formation. rsc.org

Enzymatic catalysis using lipases is another green alternative for ester synthesis. Lipases can operate under mild reaction conditions and often exhibit high selectivity, which can reduce the formation of by-products. researchgate.netrsc.org The lipase-catalyzed esterification of various acids and alcohols, including aromatic systems, has been successfully demonstrated. researchgate.netrsc.org The application of this technology to the synthesis of this compound could offer a highly sustainable route.

| Catalyst Type | Examples | Advantages for Esterification |

| Homogeneous Acid | Sulfuric Acid, Hydrochloric Acid | Well-established, effective |

| Heterogeneous Solid Acid | Montmorillonite K10, Zeolites, Ion-exchange resins | Recyclable, reduced corrosion, easy separation |

| Enzymatic | Lipases | Mild conditions, high selectivity, biodegradable |

| Ionic Liquids | Imidazolium-based | Potential for recyclability, unique solvent properties |

Solvent Minimization and Alternative Media Approaches (e.g., Aqueous, Supercritical Fluids)

Reducing or eliminating the use of conventional organic solvents is a cornerstone of green chemistry. As mentioned, solvent-free esterification of substituted benzoic acids has been shown to be a viable and environmentally friendly approach. reactory.appfrontiersin.org This method simplifies the process by removing the need for solvent handling, recovery, and disposal.

While aqueous synthesis of esters presents challenges due to the reversible nature of esterification, research into water-tolerant catalysts and reaction systems is ongoing. The development of such systems would be a significant step forward in green synthesis.

Supercritical fluids, such as supercritical carbon dioxide (scCO₂), offer another promising alternative to traditional organic solvents. scCO₂ is non-toxic, non-flammable, and inexpensive, and its properties can be tuned by adjusting temperature and pressure. It has been explored as a medium for various chemical reactions, including esterification. The use of scCO₂ as a solvent for the synthesis of this compound could lead to a cleaner process with simplified product separation, as the CO₂ can be easily removed by depressurization.

Process Intensification and Continuous Flow Synthesis

Process intensification aims to develop smaller, safer, and more energy-efficient chemical processes. Continuous flow synthesis, a key technology in process intensification, offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and seamless integration of reaction and purification steps. mdpi.com

| Technology | Description | Potential Benefits for Synthesis |

| Solvent-Free Synthesis | Reactions are conducted without a solvent medium. | Reduced VOC emissions, simplified purification. |

| Aqueous Media | Water is used as the reaction solvent. | Environmentally benign, low cost. |

| Supercritical Fluids | A substance at a temperature and pressure above its critical point. | Tunable properties, easy separation, non-toxic. |

| Continuous Flow Synthesis | Reactants are continuously fed into a reactor, and the product is continuously removed. | Improved safety, better process control, scalability. |

Future Research Directions and Perspectives

Exploration of Novel Derivatizations and Functionalizations

The chemical structure of propan-2-yl 5-bromo-2-chlorobenzoate offers multiple sites for derivatization, enabling the synthesis of a diverse library of new compounds. Future research could focus on several key transformations:

Modification of the Aromatic Ring: The bromine and chlorine substituents on the benzene (B151609) ring are amenable to various cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings could be employed to introduce new carbon-carbon and carbon-heteroatom bonds. These reactions would allow for the attachment of a wide range of functional groups, including alkyl, aryl, and heteroaryl moieties, leading to a diverse set of derivatives with potentially new chemical and physical properties.

Substitution of Halogen Atoms: Nucleophilic aromatic substitution reactions could be explored to replace the chlorine or bromine atoms with other functional groups, such as amines, alkoxides, or thiolates. The relative reactivity of the two halogen atoms would need to be investigated to achieve selective substitution.

Ester Group Transformation: The propan-2-yl ester can be hydrolyzed to the corresponding 5-bromo-2-chlorobenzoic acid. This carboxylic acid is a versatile intermediate that can be converted into a variety of other functional groups, including amides, acid chlorides, and other esters. These transformations would significantly expand the range of accessible derivatives.

Investigation of Biological Activities of Novel Derivatives

Halogenated aromatic compounds are known to exhibit a wide range of biological activities. mdpi.comjbiochemtech.com Therefore, the novel derivatives of this compound synthesized as described above should be screened for various pharmacological effects.

Antimicrobial Activity: Many halogenated compounds, including derivatives of benzoxazoles, benzimidazoles, and benzothiazoles, have shown potent antibacterial and antifungal properties. mdpi.comesisresearch.org The novel derivatives could be tested against a panel of pathogenic bacteria and fungi to identify potential new antimicrobial agents.

Anticancer Activity: Aromatic compounds with halogen substituents have been investigated as potential anticancer agents. mdpi.com The synthesized derivatives could be screened for cytotoxicity against various cancer cell lines to assess their potential as novel therapeutics.

Enzyme Inhibition: The specific substitution pattern of the aromatic ring may allow for targeted inhibition of various enzymes. For instance, some halophenol derivatives have been identified as protein tyrosine kinase inhibitors. nih.gov Structure-based drug design could be used to guide the synthesis of derivatives with high affinity and selectivity for specific enzyme targets.

A systematic investigation of the structure-activity relationships (SAR) will be crucial to understand how different functional groups and their positions on the aromatic ring influence biological activity. mdpi.comnih.govnih.gov

Advanced Computational Modeling for Property Prediction and Design

Computational chemistry can play a pivotal role in guiding the synthesis and evaluation of new derivatives of this compound, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of the synthesized derivatives with their observed biological activities. orientjchem.orgresearchgate.netijpsr.comnih.gov These models can then be used to predict the activity of virtual compounds, helping to prioritize the synthesis of the most promising candidates.

In Silico Toxicity Prediction: Before extensive experimental testing, the potential toxicity of novel derivatives can be assessed using in silico methods. nih.govlabtoo.comnih.govmdpi.comeuropa.eu Various computational tools can predict different toxicity endpoints, such as mutagenicity, carcinogenicity, and hepatotoxicity, based on the chemical structure of the compounds. This early-stage assessment can help to identify and deprioritize potentially toxic molecules.

Molecular Dynamics Simulations: To understand the interactions of potentially active compounds with their biological targets, molecular dynamics simulations can be employed. mdpi.comresearchgate.net These simulations provide insights into the binding modes and stability of ligand-protein complexes, which can guide further optimization of the lead compounds. The thermodynamic properties of the ester and its derivatives can also be modeled to predict their behavior in different environments. researchgate.netmdpi.com

Development of Industrial-Scale, Sustainable Production Methods

For any promising derivative of this compound to be commercially viable, the development of efficient, cost-effective, and environmentally friendly production methods is essential.